乙酰胆碱碘化物

描述

A neurotransmitter found at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system.

科学研究应用

神经递质研究

乙酰胆碱 (ACh) 是脊椎动物和无脊椎动物中至关重要的神经递质,在肌肉运动和脑功能(包括记忆、注意力和学习)等过程中起着重要作用。 对 ACh 的研究可以提供对阿尔茨海默病和帕金森病等疾病的见解 .

胆碱酯酶抑制测定

乙酰胆碱酯酶 (AChE) 水解 ACh,其抑制会导致各种健康影响。 AChE 活性测定对于筛选潜在药物和研究其作用很重要 .

生物传感器开发

乙酰硫胆碱碘化物等化合物用于开发基于胆碱酯酶活性抑制的快速分析神经毒性杀虫剂的安培生物传感器 .

光谱检测

作用机制

Target of Action

Acetylcholine iodide primarily targets acetylcholine receptors , which are present in the nervous system and various other tissues . These receptors are classified into two main types: muscarinic and nicotinic . Acetylcholine iodide acts as an agonist for these receptors, helping to identify, characterize, and differentiate among the types of cholinergic receptors .

Mode of Action

Acetylcholine iodide interacts with its targets, the acetylcholine receptors, by binding to them and amplifying the action potential of the sarcolemma, thereby inducing muscle contractions . This interaction results in changes in the nervous system and influences various physiological responses, including muscle contractions, arousal, attention, memory, and motivation .

Biochemical Pathways

The primary biochemical pathway involved in the action of acetylcholine iodide is the cholinergic pathway . This compound is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase . Once released, acetylcholine iodide is broken down by acetylcholinesterase into choline and acetate . This cycle of synthesis and degradation plays a crucial role in the regulation of neurotransmission .

Pharmacokinetics

It is known that acetylcholine, the parent compound of acetylcholine iodide, is rapidly metabolized and has a short half-life

Result of Action

The action of acetylcholine iodide results in a variety of physiological effects. As a neurotransmitter, it plays a crucial role in the activation of muscles, regulation of heart rate, digestion, and other autonomic functions . It also plays a significant role in the brain, influencing arousal, attention, memory, and motivation .

Action Environment

The action, efficacy, and stability of acetylcholine iodide can be influenced by various environmental factors. For instance, the storage temperature of the compound can affect its stability . Furthermore, the presence of other substances, such as enzymes and receptor antagonists, can influence the action and efficacy of acetylcholine iodide .

生化分析

Biochemical Properties

Acetylcholine iodide interacts with key enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes hydrolyze acetylcholine, terminating the cholinergic transmission . Acetylcholinesterase is present not only in the central nervous system (CNS), but also in peripheral tissues such as parasympathetic and sympathetic ganglia, parasympathetic end-organs, motor end-plates, and sweat glands .

Cellular Effects

The accepted function of acetylcholinesterase, which interacts with acetylcholine iodide, is to hydrolyze acetylcholine at junctions in order to terminate the cholinergic transmission . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Acetylcholinesterase catalyzes the hydrolysis of acetylcholine iodide to choline and acetate . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that acetylcholinesterase, which interacts with acetylcholine iodide, has been implicated as having novel functions during development .

Metabolic Pathways

Acetylcholine iodide is involved in the metabolic pathway where it is synthesized from choline and acetyl-CoA via the enzyme choline acetyltransferase . This could also include any effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

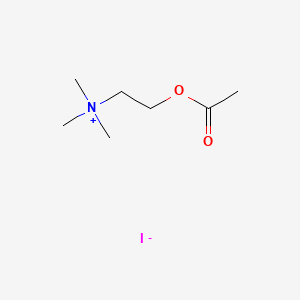

2-acetyloxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBBQHHYSLHDHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883821 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260-50-6 | |

| Record name | Acetylcholine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2260-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZCP12S7HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acetylcholine iodide exert its effects within biological systems?

A1: Acetylcholine iodide primarily acts as a cholinergic agonist, mimicking the actions of the endogenous neurotransmitter acetylcholine. [, , ] It exerts its effects by binding to and activating cholinergic receptors, classified as either muscarinic or nicotinic receptors. [, ] Activation of these receptors initiates various downstream signaling cascades, influencing physiological processes such as muscle contraction, glandular secretion, and neuronal communication. [, , ]

Q2: Can you elaborate on the specific effects of acetylcholine iodide on mammary growth and lactation as observed in research?

A2: Studies have shown that administration of acetylcholine iodide can induce mammary growth and lactation in rabbits and rats. [, ] This effect is attributed to its ability to stimulate the release of prolactin from the anterior pituitary gland. [] Prolactin, a key hormone involved in mammary gland development and milk production, is released in response to acetylcholine iodide's interaction with the hypothalamic-pituitary axis. [, ]

Q3: What are the implications of acetylcholine iodide's interaction with acetylcholinesterase?

A3: Acetylcholine iodide serves as a substrate for the enzyme acetylcholinesterase, which is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft. [, ] This interaction leads to the breakdown of acetylcholine iodide, limiting its duration of action. [, , ] Research has also focused on utilizing acetylcholine iodide to assess the inhibitory effects of various compounds, such as insecticides and drugs, on acetylcholinesterase activity. [, , , ]

Q4: What is the molecular formula and weight of acetylcholine iodide?

A4: The molecular formula of acetylcholine iodide is C7H16INO2. It has a molecular weight of 273.13 g/mol. []

Q5: What spectroscopic techniques are used to characterize acetylcholine iodide?

A5: Several spectroscopic methods are employed to characterize acetylcholine iodide, including:

- Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of the molecule by analyzing the magnetic properties of atomic nuclei. []

- X-ray Crystallography: This technique determines the three-dimensional structure of molecules in their crystalline state, providing valuable insights into bond lengths, bond angles, and molecular conformation. [, ]

Q6: How does acetylcholine iodide perform under different environmental conditions?

A6: Acetylcholine iodide exhibits varying degrees of stability depending on the specific conditions. Studies using gamma radiation have shown that the bromide salt of acetylcholine demonstrates higher radiation resistance compared to the iodide salt. [] This difference in stability is attributed to variations in bond strength and electronegativity between the two halides. []

Q7: Are there any known compatibility issues with acetylcholine iodide in specific applications?

A7: While acetylcholine iodide is generally soluble in water, its stability in solution can be influenced by factors such as pH, temperature, and the presence of other chemical species. [, ] For instance, acetylcholine iodide can undergo hydrolysis, particularly under alkaline conditions. [] This highlights the importance of considering appropriate storage conditions and formulation strategies to maintain its stability and efficacy. []

Q8: What are the known toxicological effects of acetylcholine iodide?

A8: Acetylcholine iodide, being a choline ester, can exhibit cholinergic toxicity upon administration. [, ] This toxicity arises from its ability to excessively stimulate cholinergic receptors, leading to a range of symptoms, including:

- Muscarinic Effects: These effects, mediated by muscarinic receptors, include salivation, lacrimation, sweating, bradycardia, bronchoconstriction, and gastrointestinal distress. [, ]

- Nicotinic Effects: These effects, mediated by nicotinic receptors, include muscle fasciculations, weakness, paralysis, and respiratory failure. [, ]

Q9: What in vitro and in vivo models are used to study the effects of acetylcholine iodide?

A9: Researchers have utilized a variety of in vitro and in vivo models to investigate the biological effects of acetylcholine iodide:

- Cell Culture Studies: These studies typically involve exposing cultured cells to varying concentrations of acetylcholine iodide to assess its impact on cell proliferation, differentiation, or signaling pathways. []

- Animal Models: Rodent models, such as rats and rabbits, have been employed to investigate the effects of acetylcholine iodide on physiological processes like mammary gland development and lactation. [, ] These models allow for the evaluation of the compound's systemic effects and its impact on specific organ systems.

- Organ Bath Studies: This technique involves isolating specific tissues or organs, such as blood vessels, and examining the effects of acetylcholine iodide on their contractility or relaxation responses. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。